Human insulin-like-growth-factor-I (21-40)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

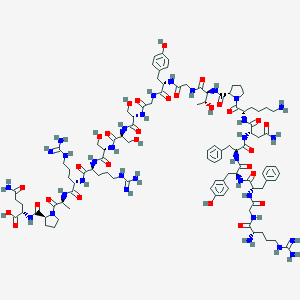

Human insulin-like-growth-factor-I (21-40), also known as IGF-1(21-40), is a peptide fragment of the insulin-like growth factor-1 (IGF-1) hormone. This peptide is a potent activator of the IGF-1 receptor and has been shown to have significant effects on cell growth and differentiation.

Mecanismo De Acción

Human insulin-like-growth-factor-I (21-40)(21-40) acts by binding to the Human insulin-like-growth-factor-I (21-40) receptor, which is a transmembrane receptor tyrosine kinase. This binding activates a signaling cascade that leads to the activation of downstream pathways involved in cell growth and differentiation. Specifically, Human insulin-like-growth-factor-I (21-40)(21-40) has been shown to activate the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.

Efectos Bioquímicos Y Fisiológicos

Human insulin-like-growth-factor-I (21-40)(21-40) has been shown to have several biochemical and physiological effects. It has been shown to promote the synthesis of extracellular matrix proteins, such as collagen and proteoglycans, as well as enhance the mineralization of bone tissue. Additionally, Human insulin-like-growth-factor-I (21-40)(21-40) has been shown to increase muscle mass and strength, as well as improve insulin sensitivity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using Human insulin-like-growth-factor-I (21-40)(21-40) in lab experiments is its potency. It is a highly active peptide that can elicit significant effects at low concentrations. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation.

One limitation of using Human insulin-like-growth-factor-I (21-40)(21-40) in lab experiments is its cost. SPPS techniques can be expensive, and the peptide itself can be costly to purchase. Additionally, its effects can be cell type-specific, and the optimal concentration and timing of treatment may vary depending on the cell type being studied.

Direcciones Futuras

There are several future directions for research on Human insulin-like-growth-factor-I (21-40)(21-40). One area of interest is its potential use in tissue engineering and regenerative medicine. It has been shown to enhance the differentiation of various cell types, and its ability to promote the synthesis of extracellular matrix proteins could make it a useful tool for promoting tissue repair and regeneration.

Another area of interest is its potential use in the treatment of age-related diseases. Human insulin-like-growth-factor-I (21-40) levels decline with age, and this decline has been implicated in the development of age-related diseases such as osteoporosis and sarcopenia. Human insulin-like-growth-factor-I (21-40)(21-40) has been shown to promote bone and muscle growth, and its use as a therapeutic agent in these diseases warrants further investigation.

Conclusion

In conclusion, Human insulin-like-growth-factor-I (21-40)(21-40) is a potent peptide fragment of the Human insulin-like-growth-factor-I (21-40) hormone that has significant effects on cell growth and differentiation. It can be synthesized using SPPS techniques and has been widely used in scientific research. Its mechanism of action involves the activation of downstream signaling pathways, and it has several biochemical and physiological effects. While there are advantages and limitations to using Human insulin-like-growth-factor-I (21-40)(21-40) in lab experiments, there are several future directions for research that warrant further investigation.

Métodos De Síntesis

Human insulin-like-growth-factor-I (21-40)(21-40) can be synthesized using solid-phase peptide synthesis (SPPS) techniques. SPPS involves the stepwise addition of amino acids to a growing peptide chain, with each amino acid being protected by a specific chemical group until the final peptide is cleaved from the resin and deprotected. The resulting peptide can then be purified using high-performance liquid chromatography (HPLC).

Aplicaciones Científicas De Investigación

Human insulin-like-growth-factor-I (21-40)(21-40) has been widely used in scientific research to study its effects on cell growth and differentiation. It has been shown to promote the proliferation of various cell types, including osteoblasts, chondrocytes, and myoblasts. Additionally, Human insulin-like-growth-factor-I (21-40)(21-40) has been shown to enhance the differentiation of these cells into their respective lineages.

Propiedades

Número CAS |

141472-16-4 |

|---|---|

Nombre del producto |

Human insulin-like-growth-factor-I (21-40) |

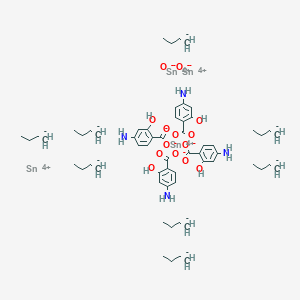

Fórmula molecular |

C101H150N32O29 |

Peso molecular |

2276.5 g/mol |

Nombre IUPAC |

(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C101H150N32O29/c1-53(96(159)132-40-14-24-74(132)93(156)125-65(98(161)162)34-35-76(104)140)118-84(147)62(22-12-38-113-100(108)109)122-85(148)63(23-13-39-114-101(110)111)123-91(154)72(51-135)130-92(155)73(52-136)129-90(153)71(50-134)121-80(144)48-116-83(146)66(44-57-26-30-59(138)31-27-57)119-79(143)49-117-95(158)81(54(2)137)131-94(157)75-25-15-41-133(75)97(160)64(21-9-10-36-102)124-89(152)70(46-77(105)141)128-88(151)68(43-56-18-7-4-8-19-56)127-87(150)69(45-58-28-32-60(139)33-29-58)126-86(149)67(42-55-16-5-3-6-17-55)120-78(142)47-115-82(145)61(103)20-11-37-112-99(106)107/h3-8,16-19,26-33,53-54,61-75,81,134-139H,9-15,20-25,34-52,102-103H2,1-2H3,(H2,104,140)(H2,105,141)(H,115,145)(H,116,146)(H,117,158)(H,118,147)(H,119,143)(H,120,142)(H,121,144)(H,122,148)(H,123,154)(H,124,152)(H,125,156)(H,126,149)(H,127,150)(H,128,151)(H,129,153)(H,130,155)(H,131,157)(H,161,162)(H4,106,107,112)(H4,108,109,113)(H4,110,111,114)/t53-,54+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,81-/m0/s1 |

Clave InChI |

LVBYIBLVCGMGRJ-RKKZOARQSA-N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)N)O |

SMILES |

CC(C(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)CNC(=O)C(CCCNC(=N)N)N)O |

SMILES canónico |

CC(C(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)CNC(=O)C(CCCNC(=N)N)N)O |

Otros números CAS |

141472-16-4 |

Secuencia |

RGFYFNKPTGYGSSSRRAPQ |

Sinónimos |

human insulin-like-growth-factor-I (21-40) IGF-I (21-40) insulin-like-growth-factor-I (21-40), human |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Bromobenzyl)-1-Tert-Butyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B140186.png)

![(E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide](/img/structure/B140192.png)

![4-[(5R)-2,6,6-Trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one](/img/structure/B140212.png)

![5,6-Dihydroindolo[1,2-c]quinazoline](/img/structure/B140221.png)